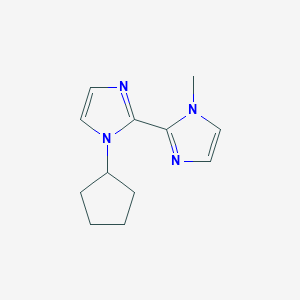![molecular formula C13H20N2O4S B5345680 N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~1~-methylalaninamide](/img/structure/B5345680.png)
N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~1~-methylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~1~-methylalaninamide, also known as EMSAM, is a medication used to treat major depressive disorder. It belongs to the class of drugs known as monoamine oxidase inhibitors (MAOIs). EMSAM is unique among MAOIs in that it is available in a transdermal patch form, which allows for steady and continuous delivery of the drug.
Mécanisme D'action
N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~1~-methylalaninamide works by inhibiting the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can help to alleviate symptoms of depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its action on monoamine oxidase. By inhibiting this enzyme, this compound increases the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This can lead to improvements in mood, energy, and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~1~-methylalaninamide is that it is available in a transdermal patch form, which allows for steady and continuous delivery of the drug. This can be useful in laboratory experiments where precise dosing is important. However, this compound is a prescription medication and is not readily available for research purposes. In addition, the use of this compound in laboratory experiments may be limited by its potential side effects and interactions with other drugs.
Orientations Futures
There are several potential future directions for research on N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~1~-methylalaninamide. One area of interest is its potential use in treating other psychiatric disorders, such as bipolar disorder and anxiety disorders. Another area of interest is its potential neuroprotective effects in conditions such as Parkinson's disease and Alzheimer's disease. Additionally, there may be opportunities to develop new formulations of this compound that improve its efficacy and reduce side effects.
Méthodes De Synthèse
N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~1~-methylalaninamide is synthesized through a series of chemical reactions. The starting material is L-alanine, which is first protected with a tert-butyloxycarbonyl (BOC) group. The protected alanine is then reacted with N-methyl-4-(4-nitrophenyl)thiazol-2-amine to form the corresponding amide. The nitro group is then reduced to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 4-ethoxy-3-methylbenzenesulfonyl chloride to form this compound.
Applications De Recherche Scientifique
N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~1~-methylalaninamide has been studied extensively for its efficacy in treating major depressive disorder. It has also been investigated for its potential use in other psychiatric disorders, such as bipolar disorder and anxiety disorders. In addition, this compound has been studied for its potential neuroprotective effects in conditions such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
2-[(4-ethoxy-3-methylphenyl)sulfonylamino]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-5-19-12-7-6-11(8-9(12)2)20(17,18)15-10(3)13(16)14-4/h6-8,10,15H,5H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHRNUNDEJRPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(allyloxy)phenyl]-1-(4-ethoxyphenyl)-2-propen-1-one](/img/structure/B5345598.png)

![1-allyl-4-[(3-chloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5345617.png)
![2-({4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5345623.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5345624.png)
![7-({1-[2-(dimethylamino)ethyl]-3-methyl-1H-pyrazol-5-yl}carbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5345629.png)

![4-methyl-6-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B5345649.png)
![N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5345665.png)
![2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine](/img/structure/B5345672.png)
![6-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5345683.png)
![N-methyl-1-[2-(4-morpholinyl)-1,3-thiazol-5-yl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5345695.png)

